Ethyl 2-diazo-3-oxopentanoate
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Overview
Description
Ethyl 2-diazo-3-oxopentanoate, also known as this compound, is an organic compound with the molecular formula C7H10N2O3. It is a diazo compound, characterized by the presence of a diazo group (-N2) attached to a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-diazo-3-oxo-, ethyl ester typically involves the diazo transfer reaction. One common method is the reaction of ethyl acetoacetate with p-toluenesulfonyl azide in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired diazo compound .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring safety measures due to the potentially explosive nature of diazo compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-diazo-3-oxopentanoate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, forming heterocyclic compounds.
Carbene Formation: Under thermal or photochemical conditions, the diazo group can generate a carbene intermediate, which can then undergo insertion or addition reactions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common Reagents and Conditions
Cycloaddition Reactions: Typically carried out with alkenes or alkynes under mild conditions.
Carbene Formation: Requires heat or light to induce the formation of the carbene intermediate.
Substitution Reactions: Often performed in the presence of a base or acid catalyst.
Major Products Formed
Cycloaddition Reactions: Formation of heterocyclic compounds.
Carbene Formation: Various insertion products depending on the reactants.
Substitution Reactions: Substituted esters or acids.
Scientific Research Applications
Ethyl 2-diazo-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and carbene chemistry.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of pentanoic acid, 2-diazo-3-oxo-, ethyl ester primarily involves the generation of reactive intermediates such as carbenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 3-oxo-, methyl ester
- Pentanoic acid, 2,4,4-trimethyl-3-oxo-, ethyl ester
- Ethyl 2-diazo-3-oxobutanoate
Uniqueness
Ethyl 2-diazo-3-oxopentanoate is unique due to its diazo group, which imparts distinct reactivity compared to other similar compounds. The presence of the diazo group allows for the generation of carbenes, enabling a wide range of chemical transformations that are not possible with other esters .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl 2-diazo-3-oxopentanoate |
InChI |
InChI=1S/C7H10N2O3/c1-3-5(10)6(9-8)7(11)12-4-2/h3-4H2,1-2H3 |
InChI Key |
IAWGHLWEWCORHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=[N+]=[N-])C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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